![molecular formula C18H18N2O2 B2715528 1-(3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 1007794-28-6](/img/structure/B2715528.png)
1-(3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of suitable precursors in the presence of a base . For example, a related compound, 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, can be synthesized by dissolving the precursor in dry pyridine, adding powdered KOH, and stirring the reaction mixture for several hours .Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential. In a study by Bertašiūtė et al., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (an analogue of our compound) demonstrated structure-dependent antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile . Notably, compounds 14 and 24b exhibited promising activity against vancomycin-intermediate S. aureus strains. These findings suggest that this compound could serve as a scaffold for novel antimicrobial agents.
Antioxidant Properties
The compound’s antioxidant activity merits exploration. Related phenols have been studied for their ability to scavenge free radicals and protect against oxidative stress . Investigating its radical-scavenging capacity using assays like ABTS, DPPH, and FRAP could reveal its potential as an antioxidant.
properties
IUPAC Name |
1-[5-(2-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-18(22)20-16(13-8-4-3-5-9-13)12-15(19-20)14-10-6-7-11-17(14)21/h3-11,16,21H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBJNIMDZZUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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